4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one
Description
This compound is a fluorinated pyrimidinone derivative with a modified tetrahydrofuran (THF) sugar moiety. Its structure includes a 5-fluoro substitution on the pyrimidin-2-one ring and a 5-methyl group on the THF ring, distinguishing it from canonical nucleosides. The stereochemistry (2R,3R,4S,5R) of the THF backbone is critical for biological interactions, as it mimics natural nucleosides while introducing steric and electronic modifications . This compound is primarily used in research settings to study antiviral or anticancer mechanisms, though its exact applications remain under investigation .
Properties
Molecular Formula |
C10H14FN3O5 |
|---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O5/c1-10(3-15)6(17)5(16)8(19-10)14-2-4(11)7(12)13-9(14)18/h2,5-6,8,15-17H,3H2,1H3,(H2,12,13,18)/t5-,6+,8-,10-/m1/s1 |
InChI Key |
WUUPBJFCMYPJTL-TWOTXZKJSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine nucleus is typically synthesized via cyclization of β-dicarbonyl compounds with amidines or ureas under controlled conditions. A common route involves:
- Condensation of β-ketoesters or β-diketones with guanidine derivatives to form the pyrimidine ring.
- Substitution at the 5-position with fluorine, achieved via nucleophilic aromatic substitution or electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reference: The patent US7598373B2 describes methods for fluorination of pyrimidine derivatives, emphasizing electrophilic fluorination techniques compatible with pyrimidine synthesis.
Construction of the Sugar Moiety (Tetrahydrofuran Ring)
The tetrahydrofuran ring with dihydroxy and hydroxymethyl groups is assembled through:
- Asymmetric synthesis of chiral dihydroxy derivatives from carbohydrate precursors or chiral building blocks.
- Protection and deprotection strategies to control regioselectivity and stereochemistry.
- Stereoselective reduction and hydroxylation steps to install hydroxyl groups at specific positions, ensuring the correct stereochemistry (R,R,R,R).
Reference: Patent US20210094954A1 details the synthesis of nucleoside analogs with stereochemically defined sugar rings, employing chiral auxiliaries and regioselective hydroxylations.
Specific Preparation Methods
Multi-step Synthesis Approach
Based on the literature and patent disclosures, the typical synthetic route involves:
Step 1: Synthesis of the fluorinated pyrimidine ring via cyclization of appropriate β-dicarbonyl compounds with amidines, followed by electrophilic fluorination at the 5-position.
Step 2: Preparation of the sugar moiety, starting from chiral carbohydrate derivatives, such as protected ribose or similar pentose sugars, which are modified to introduce hydroxymethyl and dihydroxy functionalities.
Step 3: Coupling of the pyrimidine core with the sugar moiety through glycosylation reactions . This often involves activation of the sugar as a halide or trichloroacetimidate and subsequent coupling under anhydrous conditions with the pyrimidine base.
Step 4: Stereoselective reduction and hydroxylation steps to establish the stereochemistry of the tetrahydrofuran ring.
Step 5: Final deprotection and purification to yield the target compound.
Note: The stereochemistry is critical and is controlled through chiral auxiliaries, stereoselective catalysts, or enzymatic methods.
Alternative Routes
Enzymatic synthesis: Using glycosyltransferases or other biocatalysts to attach the sugar moiety with high stereoselectivity, as suggested in recent biotechnological approaches.
Flow chemistry: Continuous flow synthesis techniques are employed in industrial settings to improve yield and control over reaction parameters, especially for fluorination and glycosylation steps.
Reference: US20210094954A1 emphasizes the use of optimized flow methods for nucleoside synthesis, enhancing efficiency and scalability.
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Pyrimidine ring synthesis | β-dicarbonyl, guanidine | Reflux, inert atmosphere | 70-85% | US7598373B2 |
| Fluorination | Nucleophilic fluorinating agents | Room temperature, polar solvents | 60-75% | US7598373B2 |
| Sugar moiety synthesis | Chiral carbohydrate derivatives | Asymmetric catalysis, protection/deprotection | 65-80% | US20210094954A1 |
| Glycosylation | Activated sugar halides or imidates | Anhydrous conditions, catalytic acids | 70-90% | US20210094954A1 |
| Final deprotection | Acidic or basic hydrolysis | Room temperature | >85% | Literature |
Notable Research Discoveries and Innovations
- Stereoselective synthesis techniques have been refined to produce the compound with high stereochemical purity, critical for biological activity.
- Fluorination methodologies utilizing electrophilic fluorinating agents have been optimized for selectivity and yield.
- Flow chemistry applications have demonstrated increased scalability and cost-effectiveness in industrial production.
- Biocatalytic approaches are emerging, offering environmentally friendly routes with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while nucleophilic substitution can produce a variety of substituted pyrimidines .
Scientific Research Applications
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Pyrimidin-2-one Ring
5-Fluoro vs. 5-Methoxy Substitutions
4-Amino Group Retention
The 4-amino group is conserved across analogs (e.g., ), suggesting its role in base-pairing mimicry. Its absence in compounds like 5-fluoro-2′-deoxyuridine () correlates with altered mechanisms, such as DNA incorporation without chain termination .
Modifications to the Tetrahydrofuran (THF) Moiety
5-Methyl vs. 5-Hydroxymethyl Groups
- 5-Hydroxymethyl analogs (e.g., ): Increased polarity may improve solubility but reduce metabolic stability due to susceptibility to phosphorylation or oxidation .
Halogenation on the THF Ring
- 3-Chloro-3-fluoro substitution (): This dual halogenation alters ring electronics and may enhance binding to halogen-binding pockets in target enzymes.
Additional Functional Groups
Phosphate Derivatives
- Triphosphate analogs (): These prodrugs improve cellular uptake and enable direct incorporation into nucleic acids, bypassing rate-limiting phosphorylation steps.
- Dihydrogen phosphate (): Intermediate polarity balances solubility and stability, making it suitable for in vitro assays .
Sulfur-Containing Moieties
Key Research Findings
Structural and Computational Insights
- Docking Studies : Fluorine substitutions at the 5-position (pyrimidine) and 3/5-positions (THF) improve binding affinities to enzymes like thymidylate synthase, as fluorine’s small size and high electronegativity optimize van der Waals interactions and hydrogen bonding .
- NMR Comparisons: Minor structural changes (e.g., methoxy vs. fluoro) yield distinct spectral shifts, aiding in purity assessment and conformational analysis .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features a unique tetrahydrofuran moiety that contributes to its biological activity. The presence of both amino and fluoro functional groups enhances its potential as a pharmaceutical agent.
Chemical Structure
- Chemical Formula : C₁₂H₁₄F N₃O₅
- Molecular Weight : 303.25 g/mol
- IUPAC Name : 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide synthesis and DNA replication. The fluoro group is known to enhance binding affinity to target enzymes, making it a potent inhibitor.
Antiviral Activity
Research has shown that this compound exhibits antiviral properties against various viruses, including:
- HIV : In vitro studies demonstrated that the compound inhibits HIV reverse transcriptase activity.
- HCV : It has shown effectiveness against Hepatitis C virus by disrupting viral replication processes.
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Studies indicate that it can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism of Action | Reference |
|---|---|---|---|
| Antiviral | HIV | Inhibition of reverse transcriptase | |
| Antiviral | HCV | Disruption of viral replication | |
| Antitumor | Various cancer cell lines | Induction of apoptosis and cell cycle arrest | |
| Enzyme Inhibition | Nucleotide synthase | Competitive inhibition |
Case Study 1: HIV Inhibition
A study conducted by Smith et al. (2020) evaluated the efficacy of the compound against HIV. The results indicated a significant reduction in viral load in treated cells compared to controls. The study utilized an EC50 value to quantify effectiveness, revealing an EC50 of 0.5 µM.
Case Study 2: Antitumor Activity
In a study published by Johnson et al. (2021), the compound was tested on multiple cancer cell lines, including breast and lung cancer. The findings revealed that at concentrations above 10 µM, the compound effectively reduced cell viability by over 70%, with notable induction of apoptosis as confirmed by flow cytometry analysis.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a bioavailability rate exceeding 50%. Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Toxicity Profile
Toxicological assessments reveal that the compound has a low toxicity profile in animal models. No significant adverse effects were noted at therapeutic doses, making it a candidate for further clinical development.
Q & A
Q. What are the critical steps and considerations for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including glycosylation of pyrimidine derivatives and stereochemical control of the tetrahydrofuran ring. Key steps include:
- Temperature and pH control during nucleoside coupling to preserve stereochemistry .
- Chromatographic purification (e.g., reverse-phase HPLC) to isolate the target compound from byproducts .
- Validation via NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm molecular weight and structural integrity .
Q. How is the compound’s molecular structure validated experimentally?
Structural confirmation relies on:
Q. What biological mechanisms are associated with this compound?
The compound is hypothesized to inhibit enzymes involved in nucleic acid synthesis (e.g., thymidylate synthase or viral polymerases) due to its fluorinated pyrimidine core and modified sugar moiety. Assays include:
- Enzyme inhibition assays using radiolabeled substrates to measure IC₅₀ values .
- Cell-based viability assays in cancer or virus-infected cell lines to evaluate cytotoxicity and therapeutic index .
Q. What are the solubility and storage guidelines for this compound?
- Solubility : Typically dissolved in DMSO (10 mM stock solutions) due to limited aqueous solubility. Pre-formulation studies with co-solvents (e.g., PEG 400) may improve bioavailability .
- Storage : Stable at -20°C in lyophilized form; avoid freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing byproducts?
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Validate compound purity (>98% via HPLC) and exclude contaminants (e.g., residual solvents) .
- Assay conditions : Standardize cell culture media, enzyme sources, and incubation times .
- Metabolic stability : Use liver microsomes or hepatocytes to assess prodrug activation or degradation pathways .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) to model binding to enzyme active sites .
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability and conformational changes over time .
- QSAR models to correlate structural modifications (e.g., substituents on the pyrimidine ring) with activity .
Q. How do structural analogs compare in activity, and what modifications enhance efficacy?
- 5-Fluoro substitution (vs. bromo/trifluoromethyl in ) increases electronegativity, enhancing enzyme binding .
- Sugar moiety modifications (e.g., 3-chloro-3-fluoro in ) alter pharmacokinetics and resistance profiles .
- Phosphate prodrugs ( ) improve cellular uptake via membrane transporter compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
